molecular formula C19H26ClNO3 B5320389 2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride CAS No. 1048664-76-1

2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B5320389
CAS No.: 1048664-76-1
M. Wt: 351.9 g/mol
InChI Key: FRYPRRKEHWFZRI-UHFFFAOYSA-N
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Description

2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound that features a combination of aromatic and aliphatic structures

Properties

IUPAC Name

2-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.ClH/c1-19(2,14-21)20-12-16-10-7-11-17(22-3)18(16)23-13-15-8-5-4-6-9-15;/h4-11,20-21H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPRRKEHWFZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048664-76-1
Record name 1-Propanol, 2-[[[3-methoxy-2-(phenylmethoxy)phenyl]methyl]amino]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048664-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the aromatic ether: This involves the reaction of 3-methoxyphenol with benzyl chloride in the presence of a base to form 3-methoxy-2-phenylmethoxyphenol.

    Amination: The intermediate is then reacted with 2-methylpropan-1-amine under controlled conditions to introduce the amino group.

    Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or sulfonic groups on the aromatic ring.

Scientific Research Applications

2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylphenol: Shares the methoxy and phenol groups but lacks the complex amine and aliphatic structures.

    3-Methoxyphenethylamine: Contains the methoxy group and an amine but differs in the overall structure and complexity.

Uniqueness

2-[(3-Methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical and biological properties

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